molecular formula C8H8N4O4S3 B1666681 Benzolamide CAS No. 3368-13-6

Benzolamide

Cat. No. B1666681
CAS RN: 3368-13-6
M. Wt: 320.4 g/mol
InChI Key: PWDGTQXZLNDOKS-UHFFFAOYSA-N
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Description

Benzolamide is a carbonic anhydrase inhibitor used for the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma .


Synthesis Analysis

Benzolamide is synthesized through a series of chemical reactions. Electrophilic and nucleophilic reactions are the most common procedures to construct a library of benzocaine derivatives, which have promising features that could be correlated with their biological activities .


Molecular Structure Analysis

The molecular formula of Benzolamide is C8H8N4O4S3. It has an average mass of 320.368 Da and a monoisotopic mass of 319.970764 Da .


Chemical Reactions Analysis

Benzolamide is involved in a variety of chemical reactions. Electrophilic and nucleophilic reactions of benzocaine are the most common procedures to construct a library of benzocaine derivatives .


Physical And Chemical Properties Analysis

Benzolamide has a density of 1.7±0.1 g/cm^3, a boiling point of 585.9±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C. It has an enthalpy of vaporization of 87.5±3.0 kJ/mol and a flash point of 308.2±25.4 °C .

Scientific Research Applications

Membrane Permeability and Carbonic Anhydrase Inhibition

Benzolamide, a sulfonamide carbonic anhydrase inhibitor, is often used in physiological and pharmacological studies. It is similar to acetazolamide in terms of membrane permeability through blood red cell membranes. This property challenges the previous belief that benzolamide is membrane-impermeant, highlighting its potential for selective inhibition of membrane-associated carbonic anhydrase isozymes, significant in both physiological studies and pharmacologically, especially for tumor-associated isozymes (CA IX and XII) (Supuran & Scozzafava, 2004).

Role in High Altitude Physiology

Benzolamide has shown effectiveness in improving oxygenation and reducing acute mountain sickness (AMS) during high-altitude treks, offering advantages over acetazolamide. Due to its hydrophilic nature, benzolamide retains strong renal action, engendering metabolic acidosis and ventilatory stimulus, which are beneficial at high altitudes. It also demonstrates fewer side effects than acetazolamide, particularly at sea level (Collier et al., 2016).

Ophthalmological Applications

In ophthalmology, benzolamide has been explored for its effects on retinal pigment epithelium functions and retinal adhesiveness. It enhances subretinal fluid absorption and retinal adhesiveness, similar to acetazolamide, suggesting the clinical value of membrane-specific carbonic anhydrase inhibitors in treating retinal conditions, potentially minimizing side effects from intracellular carbonic anhydrase inhibition (Wolfensberger et al., 2000).

Renal Hemodynamics

Benzolamide affects renal hemodynamics by reducing proximal reabsorption and activating tubuloglomerular feedback (TGF). This leads to a rightward reset of TGF to accommodate increased late proximal flow, implicating the role of benzolamide in influencing kidney functions and possibly contributing to the treatment of kidney-related diseases (Deng et al., 2002).

Antimicrobial Potential

Benzolamide and its derivatives show inhibitory effects against β-carbonic anhydrases from Mycobacterium tuberculosis. These findings indicate potential for benzolamide in developing antimycobacterial agents, offering a different mechanism of action compared to existing drugs, particularly against multi-drug resistant strains (Maresca et al., 2013).

Cardioprotective Action

In cardiology, benzolamide demonstrates cardioprotective action against ischemia-reperfusion injury, particularly mediated by endothelial nitric oxide synthase (eNOS)/nitric oxide pathways. This suggests its potential use in managing cardiovascular diseases and conditions related to ischemic injury (González Arbeláez et al., 2018).

Neurophysiology

Benzolamide alters the kinetics of activity-dependent extracellular alkaline transients in rat hippocampal slices, suggesting its utility in neurophysiological studies. It affects the buffering of extracellular pH, which is crucial in understanding synaptic transmission and neural activity (Tong et al., 2006).

Complex Formation with Metal Ions

Studies on benzolamide complexes with metal ions like zinc(II) and copper(II) reveal insights into the structural and spectroscopic properties of these complexes. This has implications for understanding the molecular interactions of benzolamide, which could be relevant in medicinal chemistry and drug design (Alzuet et al., 2000).

Safety And Hazards

Benzolamide should be handled with care. Personal protective equipment such as safety goggles with side-shields and protective gloves should be used. In case of accidental ingestion or contact with eyes or skin, immediate medical attention is required .

properties

IUPAC Name

5-(benzenesulfonamido)-1,3,4-thiadiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O4S3/c9-18(13,14)8-11-10-7(17-8)12-19(15,16)6-4-2-1-3-5-6/h1-5H,(H,10,12)(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDGTQXZLNDOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187356
Record name Benzolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzolamide

CAS RN

3368-13-6
Record name Benzolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3368-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003368136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC5AAH89R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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